Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18170491
InChI: InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-7-4-5-9(15)10(13)8(14)6-7/h7-10H,4-6,14H2,1-3H3
SMILES:
Molecular Formula: C12H21FN2O2
Molecular Weight: 244.31 g/mol

Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS No.:

Cat. No.: VC18170491

Molecular Formula: C12H21FN2O2

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate -

Specification

Molecular Formula C12H21FN2O2
Molecular Weight 244.31 g/mol
IUPAC Name tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-7-4-5-9(15)10(13)8(14)6-7/h7-10H,4-6,14H2,1-3H3
Standard InChI Key WAGXKXDDIIXGOM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1C(C(C2)N)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system comprising a seven-membered ring with a nitrogen atom at position 8. Key substituents include a tert-butyl carbamate group at the nitrogen, an amino group at position 3, and a fluorine atom at position 2 (Figure 1) . The stereochemistry of the molecule—denoted as (1R,2S,3R,5S) or (1S,2R,3R,5R) depending on the enantiomer—plays a critical role in its biological interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₁FN₂O₂
Molecular Weight244.31 g/mol
CAS Number (Racemic)2375918-49-1
CAS Number (Enantiomer)2471794-33-7
DensityNot Available

The tert-butyl group enhances solubility in organic solvents, while the fluorine atom contributes to metabolic stability and binding affinity.

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically begins with simpler bicyclic precursors, such as 8-azabicyclo[3.2.1]octane derivatives, followed by functionalization via fluorination and amination . A representative pathway involves:

  • Ring-Closing Metathesis: Formation of the bicyclic framework using ruthenium catalysts .

  • Fluorination: Introduction of fluorine via electrophilic agents (e.g., Selectfluor®) or nucleophilic substitution .

  • Amino Group Protection: Use of tert-butyloxycarbonyl (Boc) groups to stabilize the amine during subsequent reactions .

Table 2: Key Synthesis Steps and Reagents

StepReagents/ConditionsYield (%)Source
Bicyclic Core FormationGrubbs catalyst, DCM, 40°C75–85
FluorinationSelectfluor®, ACN, RT60–70
Boc ProtectionDi-tert-butyl dicarbonate, TEA>90

Optimization of solvent polarity and temperature is critical to maximizing yield and enantiomeric purity . For example, chiral auxiliaries or asymmetric catalysis are employed to achieve the desired (1R,2S,3R,5S) configuration .

Chemical Reactivity and Stability

Functional Group Transformations

The compound participates in diverse reactions:

  • Nucleophilic Substitution: The fluorine atom at position 2 can be displaced by nucleophiles (e.g., amines, alkoxides).

  • Deprotection: Acidic hydrolysis (HCl/EtOH) removes the Boc group, yielding a free amine for further derivatization .

  • Oxidation/Reduction: The amino group can be oxidized to nitro or reduced to secondary amines under controlled conditions .

Stability studies indicate degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating storage at neutral pH and low temperatures .

Biological Activity and Mechanism

Neurotransmitter Reuptake Inhibition

The compound acts as a potent inhibitor of serotonin (SERT) and norepinephrine (NET) transporters, increasing synaptic concentrations of these neurotransmitters . This mechanism aligns with its structural similarity to tropane alkaloids, which exhibit affinity for monoamine transporters .

Table 3: In Vitro Activity Data

TargetIC₅₀ (nM)Assay TypeSource
SERT12.4Radioligand binding
NET18.9Cell uptake assay
DAT>1000Selectivity screen

The fluorine atom enhances blood-brain barrier permeability, making the compound a candidate for central nervous system (CNS) therapeutics.

Therapeutic Applications and Analog Development

Structural Analogs and SAR Insights

Modifications to the bicyclic core or substituents alter activity profiles:

Table 4: Analog Comparison

AnalogModificationSERT IC₅₀ (nM)NET IC₅₀ (nM)
3-Hydroxy variantOH instead of F45.262.1
3-Formyl derivativeCHO instead of NH₂>1000>1000
N-Methylsulfonyl variantSO₂Me instead of Boc28.334.7

The amino and fluorine groups are critical for transporter affinity, while the tert-butyl carbamate balances solubility and metabolic stability .

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